molecular formula C18H19N5O2S2 B2518114 2-(furan-2-yl)-5-[(4-methylpiperazin-1-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 898418-70-7

2-(furan-2-yl)-5-[(4-methylpiperazin-1-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2518114
CAS No.: 898418-70-7
M. Wt: 401.5
InChI Key: YDJJCEWSISCMHU-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-5-[(4-methylpiperazin-1-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

The synthesis of 2-(furan-2-yl)-5-[(4-methylpiperazin-1-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves multiple steps, typically starting with the preparation of the individual heterocyclic components. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(furan-2-yl)-5-[(4-methylpiperazin-1-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other heterocyclic structures with furan, thiophene, and triazole rings. What sets 2-(furan-2-yl)-5-[(4-methylpiperazin-1-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol apart is its unique combination of these rings, which may confer distinct chemical and biological properties. Similar compounds include:

  • 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one
  • 3-hydroxy-2-(thiophene-2-yl)-4H-chromen-4-one

Properties

IUPAC Name

2-(furan-2-yl)-5-[(4-methylpiperazin-1-yl)-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S2/c1-21-6-8-22(9-7-21)14(13-5-3-11-26-13)15-17(24)23-18(27-15)19-16(20-23)12-4-2-10-25-12/h2-5,10-11,14,24H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJJCEWSISCMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CC=CS2)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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